molecular formula C16H22ClN5O B555721 (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride CAS No. 18905-73-2

(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride

Cat. No. B555721
CAS RN: 18905-73-2
M. Wt: 335.83 g/mol
InChI Key: WEVOXPYVEJEKIT-UQKRIMTDSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive features .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Biomedical Applications of Naphthalimide Derivatives : Naphthalimide compounds, including derivatives similar to the mentioned chemical, have shown extensive potential in medicinal applications. They interact with various biological targets through noncovalent bonds due to their large conjugated planar structures. These interactions have led to the development of naphthalimide-based drugs for treating diseases like cancer and as agents for diagnostics, artificial receptors, and cell imaging. The expansive research indicates a growing interest in such compounds for their therapeutic and diagnostic potential (Huo-Hui Gong et al., 2016).

  • Analytical and Synthetic Applications : Compounds with structures similar to "(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride" have been used in organic synthesis and as analytical reagents. For instance, the ninhydrin reaction, which involves primary amino groups reacting to form a purple dye, has applications across various scientific fields, including protein and amino acid analysis. This showcases the chemical's potential utility in analytical chemistry for detecting and analyzing compounds of interest (M. Friedman, 2004).

  • Applications in Drug Synthesis and Pharmacology : Various studies have explored the synthesis and biological activities of imidazole derivatives, indicating that similar compounds to "(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride" could have antitumor activities. This highlights the potential pharmaceutical applications of such compounds in developing new antitumor drugs and understanding their mechanisms of action (M. Iradyan et al., 2009).

  • Potential for Chiral Separation in Pharmaceutical Analysis : The use of amino acids as chiral auxiliaries in derivatizing agents for liquid chromatography indicates the relevance of such compounds in resolving enantiomers of pharmaceuticals. This suggests that "(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride" could play a role in the enantioseparation processes, essential for the quality control of chiral drugs (S. Batra and R. Bhushan, 2014).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be based on its potential uses or interesting properties .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVOXPYVEJEKIT-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7182-70-9 (Parent)
Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20172293
Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride

CAS RN

18905-73-2
Record name Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-2-naphthalenyl-, monohydrochloride, (S)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-(amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
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